![molecular formula C6H5BClFO3 B6301366 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid CAS No. 2121512-43-2](/img/structure/B6301366.png)
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid
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Overview
Description
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BClFO3 and a molecular weight of 190.37 . It’s often stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BClFO3/c8-4-1-3 (7 (11)12)5 (9)2-6 (4)10/h1-2,10-12H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Drug Design and Delivery
Boronic acids and their esters, including 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .
Synthesis of Pyrrolopyrimidine Derivatives
5-Chloro-2-fluoro-4-hydroxyphenylboronic Acid is used in the preparation of pyrrolopyrimidine derivatives, which are known to be IGF-1R inhibitors . IGF-1R inhibitors are a class of drugs that have potential applications in cancer treatment.
Suzuki–Miyaura Coupling
Organoboron compounds, including 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid, are valuable building blocks in organic synthesis . The most important application is the Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction used in organic chemistry to synthesize carbon–carbon bonds.
Synthesis of Liquid Crystalline Compounds
This compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . Liquid crystals have applications in various fields, including electronic displays and thermometers.
Synthesis of o-Phenylphenols
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid can also be used in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists , which have potential applications in the treatment of inflammatory diseases.
Hydrolysis Studies
The hydrolysis of phenylboronic pinacol esters, including 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid, has been studied . Understanding the hydrolysis of these compounds is crucial when considering them for pharmacological purposes .
Safety and Hazards
properties
IUPAC Name |
(5-chloro-2-fluoro-4-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSTJSQXLBEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)O)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid |
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